molecular formula C22H27NO5 B3025701 (10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol CAS No. 23117-57-9

(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol

Cat. No. B3025701
CAS RN: 23117-57-9
M. Wt: 385.5 g/mol
InChI Key: SXGHNTVPXYHQSN-AWEZNQCLSA-N
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Description

(–)-Kreysigine is an alkaloid that has been found in B. vernum.
CID 15560402 is a natural product found in Schelhammera multiflora and Androcymbium palaestinum with data available.

Scientific Research Applications

Novel Rigid Heterocycles

  • Cyclocondensation Reactions : Svetlik, Hanuš, and Bella (1989) explored the cyclocondensation of specific ketones with amino compounds, leading to the creation of novel rigid seven-membered heterocycles, such as oxygen-bridged 1,5-benzothiazepine derivatives (Svetlik, Hanuš, & Bella, 1989).

Structural Studies

  • Crystallographic Analysis : Abboud, Smith, and Wagener (1993) conducted a detailed structural analysis of a compound similar in structure, providing insights into molecular arrangements and potential applications in polymerization (Abboud, Smith, & Wagener, 1993).

Novel Complexes and Ligands

  • N-Pivot Lariat Crown Ethers : Guo and Zong (1994) synthesized new N-pivot lariat crown ethers, demonstrating the versatility of these compounds in forming complexes with sodium ions, which could have implications in ion transport and recognition (Guo & Zong, 1994).

Chemical Reactions and Synthesis

  • Intramolecular Reactions : Menzek and Altundas (2006) discussed the intramolecular 1,5-oxygen migration in certain compounds, highlighting the dynamic nature of these molecules and their potential in synthetic chemistry (Menzek & Altundas, 2006).
  • Diels-Alder Reaction : Takeda, Shinagawa, Koizumi, and Yoshii (1982) explored the thermal intramolecular Diels-Alder reaction, demonstrating the synthetic utility of these processes in creating complex molecular structures (Takeda, Shinagawa, Koizumi, & Yoshii, 1982).

properties

IUPAC Name

(10S)-3,4,5,16-tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-23-9-8-13-10-15(25-2)20(24)19-17(13)14(23)7-6-12-11-16(26-3)21(27-4)22(28-5)18(12)19/h10-11,14,24H,6-9H2,1-5H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHNTVPXYHQSN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15560402

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Reactant of Route 2
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Reactant of Route 3
Reactant of Route 3
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Reactant of Route 4
Reactant of Route 4
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Reactant of Route 5
Reactant of Route 5
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Reactant of Route 6
Reactant of Route 6
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol

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